molecular formula C19H14N6O4S B2893218 2-{[8,9-Dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]sulfanyl}acetonitrile CAS No. 902594-02-9

2-{[8,9-Dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]sulfanyl}acetonitrile

Cat. No.: B2893218
CAS No.: 902594-02-9
M. Wt: 422.42
InChI Key: DBARKQPVBJYNMF-UHFFFAOYSA-N
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Description

2-{[8,9-Dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]sulfanyl}acetonitrile is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazoloquinazoline core, which is a fused heterocyclic system, and is substituted with methoxy, nitrophenyl, and thioacetonitrile groups. Its distinct structure makes it a subject of interest in medicinal chemistry and material science.

Preparation Methods

The synthesis of 2-{[8,9-Dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]sulfanyl}acetonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazoloquinazoline core, followed by the introduction of the methoxy and nitrophenyl groups through electrophilic aromatic substitution reactions. The final step usually involves the thiolation of the acetonitrile group under controlled conditions. Industrial production methods may employ optimized reaction conditions and catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

    Thiolation: The thioacetonitrile group can be further functionalized through thiolation reactions.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Major products formed from these reactions include amino derivatives, oxidized nitro compounds, and various substituted triazoloquinazolines.

Scientific Research Applications

2-{[8,9-Dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]sulfanyl}acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of advanced materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar compounds to 2-{[8,9-Dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]sulfanyl}acetonitrile include other triazoloquinazoline derivatives, such as:

  • 8-Methoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline
  • 9-Methoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline
  • 2-(4-Nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline

These compounds share the triazoloquinazoline core but differ in their substitution patterns

Properties

IUPAC Name

2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O4S/c1-28-15-9-13-14(10-16(15)29-2)21-19(30-8-7-20)24-18(13)22-17(23-24)11-3-5-12(6-4-11)25(26)27/h3-6,9-10H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBARKQPVBJYNMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC#N)C4=CC=C(C=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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